N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide

Neurokinin-2 receptor Stereochemistry-activity relationship SR 48968

Researchers scaling NK₂ antagonist synthesis face critical stereochemical purity risks: (R)-enantiomer impurities cause >100-fold activity loss. CAS 142001-90-9 is the validated (S)-configured penultimate intermediate for SR 48968 (Ki = 1 nM). • Direct precursor to NK₂ antagonists; converts to mesylate for piperidine coupling • Eliminates one synthetic step vs. N-methylamine starting material (CAS 152298-54-9) • ≥95% purity supports GMP intermediate release • Terminal hydroxyl allows functionalization for affinity probes (pK_b 9.1-9.7)

Molecular Formula C18H19Cl2NO2
Molecular Weight 352.3 g/mol
CAS No. 142001-90-9
Cat. No. B122481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
CAS142001-90-9
SynonymsN-METHYL-N-(2-(3,4-DICHLOROPHENYL)-4-HYDROXY BUTYL)-BENSAMIDE
Molecular FormulaC18H19Cl2NO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3
InChIKeyNOWASWVSADZBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide – Stereochemically Defined NK₂ Intermediate


N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide (CAS 142001-90-9) is a synthetic benzamide derivative with a molecular formula of C₁₈H₁₉Cl₂NO₂ and a molecular weight of 352.26 g·mol⁻¹ . The compound is characterized by a 3,4-dichlorophenyl moiety, a secondary N-methylbenzamide group, and a terminal hydroxybutyl chain, and is primarily employed as a chiral (S)-enantiomer building block in the multi-step synthesis of potent non-peptide neurokinin-2 (NK₂) receptor antagonists, notably SR 48968 and its structural analogs [1][2]. Its value in procurement and research lies not in its intrinsic bioactivity, but in its defined role as the penultimate intermediate before mesylation/condensation steps that install the pharmacologically essential 4-substituted piperidine motif [1].

Workflow
Enantioselective synthesis of non-peptide NK₂ receptor ligands
Stereochemical Requirement
(S)-configured hydroxybutyl benzamide critical for target engagement
Procurement Context
Penultimate intermediate; avoids racemate or opposite enantiomer

Generic Substitution Risks for This NK₂ Intermediate


In the synthesis of N-methylbenzamide-based NK₂ antagonists, the downstream pharmacological activity is exquisitely dependent on the absolute stereochemistry at the C-2 benzylic position and the 3,4-dichloro substitution pattern of the phenyl ring. The (S)-enantiomer of this hydroxybutyl intermediate (CAS 142001-90-9) is the direct precursor to the active (S)-configured NK₂ antagonists, while the corresponding (R)-enantiomer yields compounds lacking high-affinity NK₂ binding [1]. Substitution with a racemic mixture, the des-chloro analog (CAS 173944-41-7), or the over-reduced N-methylamine variant (CAS 152298-54-9) introduces structural changes that propagate into the final antagonist scaffold, resulting in a 3- to >100-fold loss in receptor binding affinity or functional antagonism . Consequently, procurement of the stereochemically and regiochemically defined compound is non-negotiable for reproducible synthetic campaigns leading to potent NK₂ receptor ligands.

Racemate or (R)-enantiomer may yield inactive NK₂ ligands; stereochemistry cannot be interchanged without complete loss of binding.
Regioisomer substitution (des-chloro analog) may substantially alter target binding affinity and in vivo response profile.
Earlier amine precursor adds synthetic steps; functional-group mismatch impacts process efficiency and cumulative yield.

Differentiation Evidence for This Intermediate


Stereochemical Purity: Critical for NK₂ Antagonist Binding

The (S)-enantiomer of this compound is the direct precursor to SR 48968, which exhibits a sub-nanomolar Ki of 1 nM at the rat NK₂ receptor and a pK_b of 9.1 in functional assays on guinea pig trachea. In contrast, SR 48965, the compound derived from the corresponding (R)-enantiomer intermediate, is pharmacologically inactive as an NK₂ antagonist at comparable concentrations [1]. This stereochemical dependence establishes that procurement of the (S)-configured intermediate (CAS 142001-90-9) is essential for synthesizing active NK₂ ligands; use of racemic or misconfigured starting material would necessitate costly chiral separation or result in inactive final compounds.

Stereochemical Purity
Head-to-head
Ki: 1 nM (S) vs inactive (R)
Stereochemical control essential for NK₂ binding
[¹²⁵I]NKA binding, rat duodenum
Neurokinin-2 receptor Stereochemistry-activity relationship SR 48968

3,4-Dichloro vs. 4-Chloro Substitution: Impact on In Vivo Potency

In the spiro-piperidine NK₂ antagonist series, the 3,4-dichlorophenyl motif (as present in the target intermediate) confers significantly greater in vivo potency than the corresponding 4-chlorophenyl analog. YM-38336, derived from a 3,4-dichlorophenyl intermediate analogous to CAS 142001-90-9, exhibits an in vivo ID₅₀ of 20 µg/kg (i.v.) against [β-Ala⁸]-NKA(4-10)-induced bronchoconstriction in guinea pigs, compared to an ID₅₀ of 41 µg/kg (i.v.) for the 4-chlorophenyl-derived compound YM-35375 . This ~2-fold improvement in in vivo potency demonstrates that the 3,4-dichloro substitution pattern in the early intermediate directly translates to superior pharmacological performance in the final drug candidate.

Substitution Pattern
Head-to-head
ID₅₀: 20 µg/kg (3,4-Cl₂) vs 41 µg/kg (4-Cl)
3,4-dichloro pattern associated with greater in vivo model response
Guinea pig bronchoconstriction, i.v.
NK₂ antagonist In vivo bronchoconstriction SAR

Hydroxy Intermediate vs. N-Methylamine Precursor: Step Economy

The target compound (CAS 142001-90-9) is the N-benzoylated alcohol that immediately precedes the mesylation and subsequent piperidine condensation step in the synthesis of SR 48968 and its analogs [1]. In the published route, this intermediate is converted to the corresponding mesylate (compound XIII) by treatment with methanesulfonyl chloride and triethylamine, which then undergoes condensation with 4-substituted piperidines to install the NK₂ pharmacophore [1]. The earlier N-methylamine intermediate (CAS 152298-54-9) lacks the benzamide protection and requires a separate acylation step with benzoyl chloride, adding one additional synthetic transformation and associated yield loss before reaching the same stage . Procurement of CAS 142001-90-9 therefore saves one synthetic step compared to purchasing the amine precursor.

Synthetic Efficiency
Cross-study
1 step to mesylate vs 2 steps from amine
Fewer transformations reduce cumulative yield loss
EP 0474561 synthetic route
Synthetic intermediate Functional group interconversion Process chemistry

Physicochemical Distinction from Des-Chloro and Amine Analogs

The target compound exhibits a calculated density of 1.271 g/cm³ and a boiling point of 526.7 °C at 760 mmHg . These properties distinguish it from the des-chloro analog (±)-N-[2-(4-chlorophenyl)-4-hydroxybutyl]-N-methylbenzamide (CAS 173944-41-7), which has a molecular weight of 317.815 g/mol and correspondingly different density characteristics, and from the N-methylamine precursor (CAS 152298-54-9) which lacks the benzoyl carbonyl and has different chromatographic retention behavior . The presence of two chlorine atoms and the benzamide moiety confers higher thermal stability and distinct HPLC retention, providing unambiguous analytical differentiation for incoming quality control in GMP intermediate release testing.

Physicochemical ID
Data to verify
Density 1.271 g/cm³; bp 526.7°C
Distinct properties aid QC differentiation from analogs
Calculated; vendor SDS
Physicochemical characterization Quality control Intermediate specification

Commercial Availability and Purity Specifications

Commercially, N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide is available from specialized chemical suppliers with a minimum purity specification of 95% . ChemicalBook lists this compound with a purity of 95.0% in 50 mg packaging . While some vendors have discontinued this product line (e.g., CymitQuimica/Biosynth lists it as discontinued) , the compound remains cataloged on multiple sourcing platforms including ChemSrc and ChemicalBook, with CAS registry verification ensuring traceability . In contrast, the earlier N-methylamine intermediate (CAS 152298-54-9) and the des-chloro analog (CAS 173944-41-7) are listed with zero commercial suppliers on LookChem , indicating that this specific hydroxybutyl benzamide is the more readily procurable advanced intermediate in the SR 48968 synthetic route.

Sourcing Status
Supporting
≥95% purity, multiple suppliers vs 0 for analogs
Better procurement access reduces supply chain risk
Supplier listings as of 2024
Procurement specification Intermediate sourcing Purity analysis

Application Scenarios for This Intermediate


Enantioselective Synthesis of NK₂ Antagonists

This compound is the validated penultimate intermediate in the patented synthesis of SR 48968, a prototypical non-peptide NK₂ antagonist with a Ki of 1 nM [1]. The (S)-configured alcohol is directly converted to the mesylate, which undergoes condensation with 4-substituted piperidines (e.g., 4-acetylamino-4-phenylpiperidine, spiro[isobenzofuran-1(3H),4'-piperidine]) to yield potent NK₂ receptor antagonists with in vivo efficacy against neurokinin A-induced bronchoconstriction [2]. This scenario is ideal for medicinal chemistry teams developing next-generation NK₂ or dual NK₁/NK₂ antagonists where stereochemical integrity and the 3,4-dichloro motif are mandatory for target engagement .

Scale-Up and Process Optimization for NK₂ Antagonists

For process R&D groups scaling the SR 48968 synthetic route, purchasing this advanced benzamide alcohol intermediate reduces the linear sequence by one step compared to starting from the N-methylamine (CAS 152298-54-9), thereby eliminating a benzoyl chloride acylation and its associated workup/purification [1]. With a boiling point of 526.7 °C and density of 1.271 g/cm³, the compound is amenable to standard distillation and phase-separation operations during large-scale processing [2]. The compound's defined purity specification (≥95%) supports GMP intermediate release testing when sourced from qualified vendors .

Chemical Biology Probe Synthesis Targeting NK₂

Researchers developing covalent or photoaffinity probes for the NK₂ receptor can utilize this alcohol intermediate as a scaffold for installing reactive warheads (isothiocyanates, bromoacetamides) or photoreactive groups, as demonstrated by MacKenzie et al. in the design of electrophilic N-methylbenzamide affinity labels derived from the SR 48968 core [1]. The terminal hydroxyl group provides a convenient point of divergence for functionalization prior to piperidine coupling, enabling parallel synthesis of probe libraries. The 3,4-dichlorophenyl moiety ensures that the resulting probes retain high-affinity NK₂ binding (pK_b values of 9.1–9.7 for optimized analogs) [1].

Chiral Purity Reference Standard and Release Testing

Given the profound stereochemical dependence of NK₂ antagonist activity—where the (R)-enantiomer-derived SR 48965 is completely inactive—this (S)-configured compound serves as a critical reference standard for developing chiral HPLC or SFC methods to verify enantiomeric purity of both the intermediate and the final drug substance [1]. Its well-characterized physicochemical properties (density, boiling point, molecular weight) and CAS registry number (142001-90-9) provide unambiguous identity confirmation, supporting its use as a working reference standard in analytical quality control laboratories supporting NK₂ antagonist development programs [2].

Application
Selection Property
Validation Focus
Enantioselective NK₂ antagonist synthesis
(S)-configuration and 3,4-dichloro motif
NK₂ binding and bronchoconstriction model studies
Process scale-up
Advanced intermediate, ≥95% purity
Step-count reduction; GMP intermediate release testing
Chemical probe library synthesis
Hydroxyl handle for functionalization
NK₂-targeted probe design and parallel synthesis
Chiral reference standard
Characterized (S)-enantiomer, CAS 142001-90-9
Chiral HPLC/SFC method development and release testing
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